molecular formula C13H12F3N5 B10933602 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10933602
M. Wt: 295.26 g/mol
InChI Key: HRBZVZRXZTXEPH-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Pyridine Ring: The pyrazole derivative is then reacted with suitable pyridine precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core.

    Methylation and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and trifluoromethyl positions, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the 1-methyl-1H-pyrazol-4-yl group, resulting in different chemical and biological properties.

    6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the 1,3-dimethyl groups, leading to variations in reactivity and stability.

Uniqueness

1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of methyl, trifluoromethyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H12F3N5

Molecular Weight

295.26 g/mol

IUPAC Name

1,3-dimethyl-6-(1-methylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H12F3N5/c1-7-11-9(13(14,15)16)4-10(8-5-17-20(2)6-8)18-12(11)21(3)19-7/h4-6H,1-3H3

InChI Key

HRBZVZRXZTXEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)(F)F)C

Origin of Product

United States

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